molecular formula C14H19N3OS B2553845 N-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1444111-20-9

N-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide

Cat. No. B2553845
CAS RN: 1444111-20-9
M. Wt: 277.39
InChI Key: RDOYTPXNSSLJON-UHFFFAOYSA-N
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Description

N-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has emerged as a promising therapeutic strategy for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Scientific Research Applications

Imidazole Derivatives in Antitumor Activity

Research on imidazole derivatives, closely related to thiazole compounds, highlights their significant potential in antitumor activities. Bis(2-chloroethyl)amino derivatives of imidazole, including various modifications and related structures, have been reviewed for their antitumor properties. Some of these compounds have passed preclinical testing stages, suggesting the structural flexibility of imidazole (and by extension, thiazole derivatives) for synthesizing compounds with distinct biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Acetamide and Formamide Derivatives in Biological Effects

Acetamide and formamide derivatives, which share functional group similarities with the queried compound, have been studied extensively. These chemicals have shown varied biological effects, including neuroprotective and potentially anticancer activities, reflecting the broad spectrum of biological interactions possible with such small molecules (Kennedy, G., 2001).

AMPK Activation by AICAr

While not a direct match, the study of 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) as an AMPK activator with significant AMPK-independent effects provides insight into how structurally complex molecules can influence metabolic and physiological pathways, potentially offering a parallel to the research applications of the compound (Visnjic, D., Lalić, H., Dembitz, V., Tomić, B., & Smoljo, T., 2021).

Thiazolidine Derivatives in Drug Design

Thiazolidine motifs, closely related to the thiazole group in the queried compound, have been a focal point in drug design due to their pharmacological significance. These compounds exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and antioxidant properties. The structural flexibility of thiazolidine derivatives makes them valuable in the synthesis of new drug candidates (Sahiba, N., Sethiya, A., Soni, J., Agarwal, D. K., & Agarwal, S., 2020).

Mechanism of Action

Without more specific information, it’s difficult to provide a detailed analysis of the mechanism of action of “N-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide”. The mechanism of action would likely depend on the specific biological or chemical context in which this compound is used .

Safety and Hazards

Without more specific information, it’s difficult to provide a detailed analysis of the safety and hazards associated with “N-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide”. The safety and hazards would likely depend on the specific biological or chemical context in which this compound is used .

properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-4-7-17-8-5-12(6-9-17)13(18)16-14-15-10(2)11(3)19-14/h1,12H,5-9H2,2-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOYTPXNSSLJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2CCN(CC2)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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